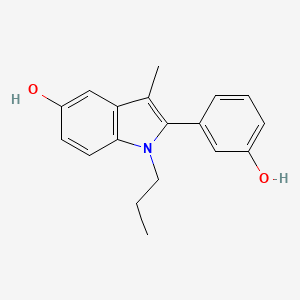
2-(3-Hydroxyphenyl)-3-methyl-1-propyl-1H-indol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxyphenyl)-3-methyl-1-propyl-1H-indol-5-ol is an organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and have significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxyphenyl)-3-methyl-1-propyl-1H-indol-5-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Hydroxyphenyl)-3-methyl-1-propyl-1H-indol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2-(3-Hydroxyphenyl)-3-methyl-1-propyl-1H-indol-5-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyphenyl)-3-methyl-1-propyl-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various cellular processes. The indole core can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
2-(3-Hydroxyphenyl)propionic acid: A compound with a similar hydroxyphenyl group but different core structure.
3-(2-Hydroxyphenyl)propanoic acid: Another compound with a hydroxyphenyl group but different connectivity.
N-[4-(Benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide: A compound with a benzothiazole core and similar hydroxyphenyl group.
Uniqueness: 2-(3-Hydroxyphenyl)-3-methyl-1-propyl-1H-indol-5-ol is unique due to its specific combination of functional groups and indole core, which imparts distinct chemical and biological properties
Properties
CAS No. |
91444-79-0 |
|---|---|
Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
2-(3-hydroxyphenyl)-3-methyl-1-propylindol-5-ol |
InChI |
InChI=1S/C18H19NO2/c1-3-9-19-17-8-7-15(21)11-16(17)12(2)18(19)13-5-4-6-14(20)10-13/h4-8,10-11,20-21H,3,9H2,1-2H3 |
InChI Key |
OXDYHPVYEDBKIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)O)C(=C1C3=CC(=CC=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















